2-Cyclopropyl-3-propyl-1H-pyrrole
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Overview
Description
2-Cyclopropyl-3-propyl-1H-pyrrole: is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The unique structure of this compound, with a cyclopropyl group at the second position and a propyl group at the third position, makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Cyclopropyl-3-propyl-1H-pyrrole can be achieved through several methods, including the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of N-alkoxycarbonyl protection, which can endow pyrrole with distinct reactivity .
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as those involving palladium, ruthenium, or iron, can be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
2-Cyclopropyl-3-propyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of N-substituted pyrroles.
Scientific Research Applications
Chemistry:
2-Cyclopropyl-3-propyl-1H-pyrrole is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions .
Biology and Medicine:
In biological research, pyrrole derivatives are studied for their potential pharmacological properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities .
Industry:
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-propyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
- 2-Cyclopropyl-1H-pyrrole
- 3-Propyl-1H-pyrrole
- 2,3-Dipropyl-1H-pyrrole
Comparison:
2-Cyclopropyl-3-propyl-1H-pyrrole is unique due to the presence of both cyclopropyl and propyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Properties
CAS No. |
119830-63-6 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-cyclopropyl-3-propyl-1H-pyrrole |
InChI |
InChI=1S/C10H15N/c1-2-3-8-6-7-11-10(8)9-4-5-9/h6-7,9,11H,2-5H2,1H3 |
InChI Key |
KJJIRNIKDSCKDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC=C1)C2CC2 |
Origin of Product |
United States |
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